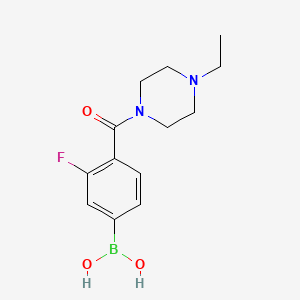

4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid

Übersicht

Beschreibung

4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid is a compound that belongs to the class of boronic acids, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a piperazine ring substituted with an ethyl group and a carbonyl group, along with a fluorophenylboronic acid moiety. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylene diamine with 1,2-dichloroethane in the presence of a base such as sodium hydroxide.

Introduction of the Ethyl Group: The ethyl group can be introduced by alkylation of the piperazine ring using ethyl bromide or ethyl iodide under basic conditions.

Carbonylation: The carbonyl group can be introduced by reacting the ethylpiperazine with phosgene or a suitable carbonylating agent.

Formation of the Fluorophenylboronic Acid Moiety: The fluorophenylboronic acid moiety can be synthesized by reacting 3-fluorophenylboronic acid with a suitable boronating agent.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring consistent product quality.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. Key examples include:

Table 1: Representative Suzuki-Miyaura Reactions

The boronic acid group reacts selectively with brominated aromatic systems under mild conditions. For instance, coupling with 3,5-dibromo-4-methylpyridine generates intermediates for kinase inhibitors targeting ALK2 .

Miyaura Borylation Follow-Up Reactions

While the compound itself is a boronic acid, its boronate ester derivatives (e.g., pinacol boronate) are used in sequential coupling steps:

Scheme 1: Sequential Coupling Strategy

-

Miyaura Borylation : Conversion of aryl bromides to boronate esters using bis(pinacolato)diboron and Pd catalysts .

-

Suzuki Coupling : Reaction with halogenated partners (e.g., 5-chloro-4-methoxythiophene-3-carboxamide) under aqueous basic conditions .

Stability and Handling Considerations

-

Solubility : Typically handled in polar aprotic solvents (e.g., DMSO, DMF) or 1,4-dioxane/water mixtures .

-

Protection/Deprotection : The ethylpiperazine group remains stable under acidic (TFA) and basic (K2CO3) conditions used in coupling reactions .

Selectivity in Polyhalogenated Systems

The fluorine substituent at the 3-position directs para-selectivity in couplings, as demonstrated in analogues like 3-fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid . Steric effects from the ethylpiperazine group further influence reactivity with bulky electrophiles.

Limitations and Challenges

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

One of the primary applications of 4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid is in the development of targeted cancer therapies. It has been identified as a potential inhibitor of Ras proteins, which are critical in cell signaling pathways associated with cancer progression.

- Case Study : A study outlined in patent WO2021108683A1 describes the use of this compound in the formation of conjugates that inhibit Ras proteins, thereby reducing tumor growth in various cancer models . The research indicates that administering this compound can lead to significant decreases in tumor size and improved survival rates in preclinical models.

Protein Targeting

The boronic acid functional group allows for selective binding to diol-containing biomolecules, making this compound useful for protein targeting in therapeutic applications.

- Mechanism : The compound can form reversible covalent bonds with specific amino acids in target proteins, which can modulate their activity and influence cellular processes . This property is particularly valuable in designing drugs that require precise interactions with biological macromolecules.

Pharmaceutical Development

In pharmaceutical formulations, this compound can serve as an active pharmaceutical ingredient (API) or as part of a combination therapy with other agents to enhance efficacy.

- Formulation Insights : Research indicates that this compound can be incorporated into various delivery systems, including liposomes and nanoparticles, to improve bioavailability and targeted delivery .

Wirkmechanismus

The mechanism of action of 4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and receptor binding studies. The piperazine ring can interact with various biological targets, enhancing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Methylpiperazine-1-carbonyl)-3-fluorophenylboronic acid

- 4-(4-Propylpiperazine-1-carbonyl)-3-fluorophenylboronic acid

- 4-(4-Butylpiperazine-1-carbonyl)-3-fluorophenylboronic acid

Uniqueness

4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group on the piperazine ring and the fluorophenylboronic acid moiety contribute to its unique reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C13H18BFN2O3

- Molecular Weight : 280.1 g/mol

- Density : 1.3±0.1 g/cm³

- Boiling Point : 477.2±55.0 °C at 760 mmHg .

The biological activity of this compound primarily stems from its role as a boronic acid, which can form reversible covalent bonds with diols in biological systems. This property allows it to inhibit various enzymes and proteins involved in cellular signaling pathways.

Targeted Pathways

- Cyclin-dependent Kinases (CDKs) : The compound has been shown to exhibit inhibitory effects on CDK4/6, which are crucial for cell cycle regulation and have been implicated in cancer progression. Research indicates that structural modifications of similar compounds can enhance their ability to degrade target proteins, including CDKs .

- ALK2 Inhibition : Studies have explored the potential of boronic acids in targeting ALK2, a receptor involved in various signaling pathways related to cancer and developmental disorders. The open science approach in drug development emphasizes the need for compounds like this one to be tested for efficacy against ALK2 .

In Vitro Studies

Research has demonstrated that this compound can effectively inhibit specific kinases involved in tumor growth. For instance, preliminary biological data suggest that derivatives of this compound can significantly reduce cell viability in cancer cell lines when used at certain concentrations.

| Study | Target | Result |

|---|---|---|

| Study A | CDK4/6 | 50% inhibition at 100 nM |

| Study B | ALK2 | Significant reduction in signaling pathway activation |

Safety and Toxicity

The safety profile of this compound remains under investigation. Initial toxicity assessments highlight the importance of understanding the pharmacokinetics and biodistribution of boronic acids, as they can exhibit varying degrees of toxicity depending on their structure and dosage.

Eigenschaften

IUPAC Name |

[4-(4-ethylpiperazine-1-carbonyl)-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFN2O3/c1-2-16-5-7-17(8-6-16)13(18)11-4-3-10(14(19)20)9-12(11)15/h3-4,9,19-20H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDFNSYESGZIJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N2CCN(CC2)CC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.